2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Overview
Description
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
It is suggested that the biological activities of similar compounds are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that similar compounds have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Preparation Methods
The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine involves several steps. One common method includes the reaction of 2-chloropyridine with 4,4-difluoropiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other pyridine derivatives such as:
2,4-Dichloropyrimidine: Similar in structure but with different substituents, leading to different reactivity and applications.
4,4-Difluoropiperidine: Shares the piperidine ring but lacks the pyridine moiety, resulting in different chemical properties and uses.
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine: Another related compound with a pyrimidine ring, offering unique biological activities.
The uniqueness of this compound lies in its specific combination of the pyridine and piperidine rings, along with the presence of chlorine and fluorine atoms, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is a synthetic compound with the molecular formula and a molecular weight of 232.66 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and its implications in therapeutic applications.
- Molecular Formula :
- Molecular Weight : 232.66 g/mol
- CAS Number : 2003697-55-8
The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein interactions and pathways. Research indicates that it may act on the kinesin family member KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A can lead to disruption in cell division, making it a target for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance:
These studies suggest that the compound effectively reduces cell viability and induces programmed cell death in various cancer cell lines.
In Vivo Studies
In vivo assessments have shown that this compound can significantly reduce tumor growth in xenograft models. The pharmacokinetic properties were optimized by modifying the piperidine ring, enhancing its stability and bioavailability.
Case Studies
- KIF18A Inhibition : A study highlighted the discovery of this compound as a potent KIF18A inhibitor. The compound was shown to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .
- Pharmacokinetic Optimization : Further research focused on improving the pharmacokinetic profile by introducing fluorine substituents at strategic positions on the piperidine ring, which enhanced metabolic stability and reduced clearance rates in mouse models .
Safety and Toxicology
Toxicological evaluations indicate that while the compound demonstrates potent biological activity, it also presents some cytotoxic effects at higher concentrations. Safety profiles need to be thoroughly assessed through comprehensive toxicity studies before clinical application.
Properties
IUPAC Name |
2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDDDURBOCZMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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